molecular formula C13H12Cl2N2O3S B369117 [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 433962-01-7

[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B369117
CAS No.: 433962-01-7
M. Wt: 347.2g/mol
InChI Key: BTIHIHBWVGQIIQ-UHFFFAOYSA-N
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Description

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a complex organic compound characterized by the presence of a sulfonyl group attached to a dichloromethoxyphenyl ring and a pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with 3-pyridylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichloromethoxyphenyl ring and pyridylmethylamine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichloro-4-methoxyphenyl)sulfonylamine
  • (2,5-Dichloro-4-methoxyphenyl)sulfonylamine
  • (2,5-Dichloro-4-methoxyphenyl)sulfonylamine

Uniqueness

(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dichloromethoxyphenyl ring enhances its reactivity, while the pyridylmethylamine moiety provides specificity in binding to molecular targets.

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-12-5-11(15)13(6-10(12)14)21(18,19)17-8-9-3-2-4-16-7-9/h2-7,17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHIHBWVGQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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